CYP1B1 Potency (IC50) Benchmarking Against CYP1A1
4-Phenyl-1H-imidazol-2-amine hemisulfate exhibits a 4.7-fold higher potency for CYP1B1 compared to CYP1A1. Its IC50 for CYP1B1 is 55 nM, whereas for CYP1A1 it is 260 nM [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | IC50 = 260 nM (against CYP1A1) |
| Quantified Difference | 4.7-fold more potent against CYP1B1 |
| Conditions | Inhibition of human CYP1B1 and CYP1A1 (unknown origin) |
Why This Matters
This selectivity ensures that observed cellular effects are primarily attributable to CYP1B1 inhibition rather than off-target CYP1A1 activity, which is critical for mechanistic studies.
- [1] BindingDB. BDBM50239039 (CHEMBL4098122) IC50 data: CYP1B1 (55 nM) and CYP1A1 (260 nM). View Source
